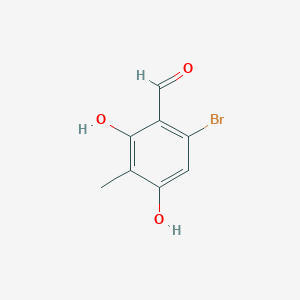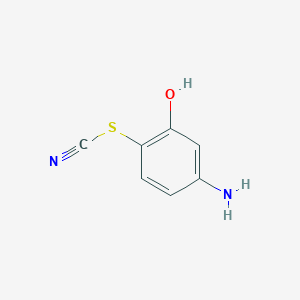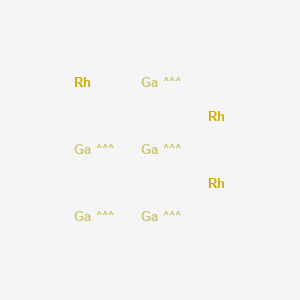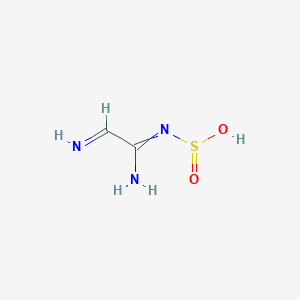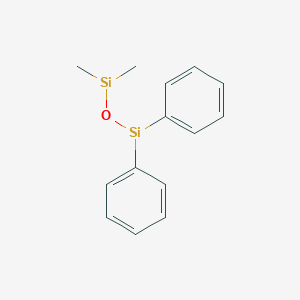
CID 15203842
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3,3-diphenyldisiloxane is an organosilicon compound with the molecular formula C16H22OSi2. It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the larger family of disiloxanes, which are characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3,3-diphenyldisiloxane can be synthesized through the hydrolysis of phenyl(chloro)silane, followed by condensation reactions. The general synthetic route involves the reaction of dimethylchlorosilane with phenylmagnesium bromide to form the intermediate dimethylphenylsilanol. This intermediate is then subjected to a condensation reaction to yield 1,1-dimethyl-3,3-diphenyldisiloxane .
Industrial Production Methods
In industrial settings, the production of 1,1-dimethyl-3,3-diphenyldisiloxane typically involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted disiloxanes with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3,3-diphenyldisiloxane has a wide range of applications in scientific research:
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-dimethyl-3,3-diphenyldisiloxane involves its ability to form stable Si-O-Si bonds, which are crucial in many of its applications. The compound can interact with various molecular targets, including metal ions and organic molecules, through coordination and covalent bonding. These interactions facilitate its use as a catalyst and a reagent in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of phenyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has a similar backbone but contains nitrogen instead of oxygen.
Uniqueness
1,1-Dimethyl-3,3-diphenyldisiloxane is unique due to its specific combination of dimethyl and diphenyl groups, which confer distinct chemical properties. Its ability to form stable Si-O-Si bonds and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C14H16OSi2 |
|---|---|
Peso molecular |
256.45 g/mol |
InChI |
InChI=1S/C14H16OSi2/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
NGEKLDMKEWNCFK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
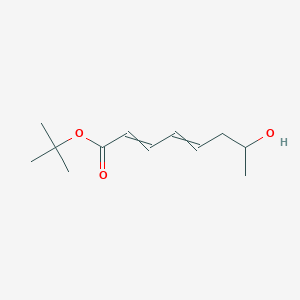
![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)

![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
